

# IUPAC name for 5-Bromo-2-isopropoxyaniline

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## Compound of Interest

Compound Name: **5-Bromo-2-isopropoxyaniline**

Cat. No.: **B1517551**

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An In-Depth Technical Guide to **5-Bromo-2-isopropoxyaniline**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**5-Bromo-2-isopropoxyaniline** is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—featuring an amine, a bromine atom, and an isopropoxy ether on an aromatic scaffold—renders it a highly versatile intermediate for constructing complex molecular architectures. The strategic placement of these functional groups allows for sequential, regioselective modifications, making it a valuable precursor for novel pharmaceutical agents and advanced materials.

The presence of a bromine atom facilitates a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The nucleophilic amino group is a key handle for amidation, sulfonylation, and diazotization reactions, while the sterically bulky isopropoxy group modulates the electronic properties and lipophilicity of the molecule. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of **5-Bromo-2-isopropoxyaniline**, grounding its utility in established chemical principles and field-proven insights.

## Part 1: Structural and Physicochemical Characterization

A thorough understanding of a compound's fundamental properties is paramount for its effective application. This section details the structural identifiers and physicochemical characteristics of **5-Bromo-2-isopropoxyaniline**.

## Chemical Identity

The compound is unambiguously identified by several key descriptors, summarized below.

| Identifier        | Value                               | Source  |
|-------------------|-------------------------------------|---|
| IUPAC Name        | 5-bromo-2-propan-2-<br>yloxyaniline | <a href="#">[1]</a>   |
| CAS Number        | 1019442-22-8                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> BrNO | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 230.10 g/mol                        | <a href="#">[1]</a>   |
| Canonical SMILES  | CC(C)OC1=C(C=C(C=C1)Br)<br>N        | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| InChI Key         | ZLBJGAIDWQCWTD-<br>UHFFFAOYSA-N     | <a href="#">[1]</a>   |

## Physicochemical Properties

The physical and chemical properties of **5-Bromo-2-isopropoxyaniline** dictate its behavior in reaction media, its purification requirements, and its potential ADME (Absorption, Distribution, Metabolism, Excretion) profile when incorporated into larger drug molecules.

| Property      | Value                            | Source / Method               |
|---------------|----------------------------------|-------------------------------|
| Boiling Point | 296.3 ± 20.0 °C (at 760<br>mmHg) | <a href="#">[1]</a>           |
| Density       | 1.4 ± 0.1 g/cm <sup>3</sup>      | <a href="#">[1]</a>           |
| pKa           | 4.48 ± 0.11                      | Predicted <a href="#">[2]</a> |
| XLogP         | 2.7                              | Predicted <a href="#">[4]</a> |

The predicted pKa of 4.48 suggests the aniline moiety is weakly basic, a characteristic influenced by the electron-donating isopropoxy group and the electron-withdrawing bromine atom.<sup>[2]</sup> The XLogP value of 2.7 indicates moderate lipophilicity, a crucial parameter in drug design for balancing solubility and membrane permeability.<sup>[4]</sup>

## Anticipated Spectroscopic Profile

While specific experimental spectra require acquisition, the structure of **5-Bromo-2-isopropoxyaniline** allows for the confident prediction of its key spectroscopic features.

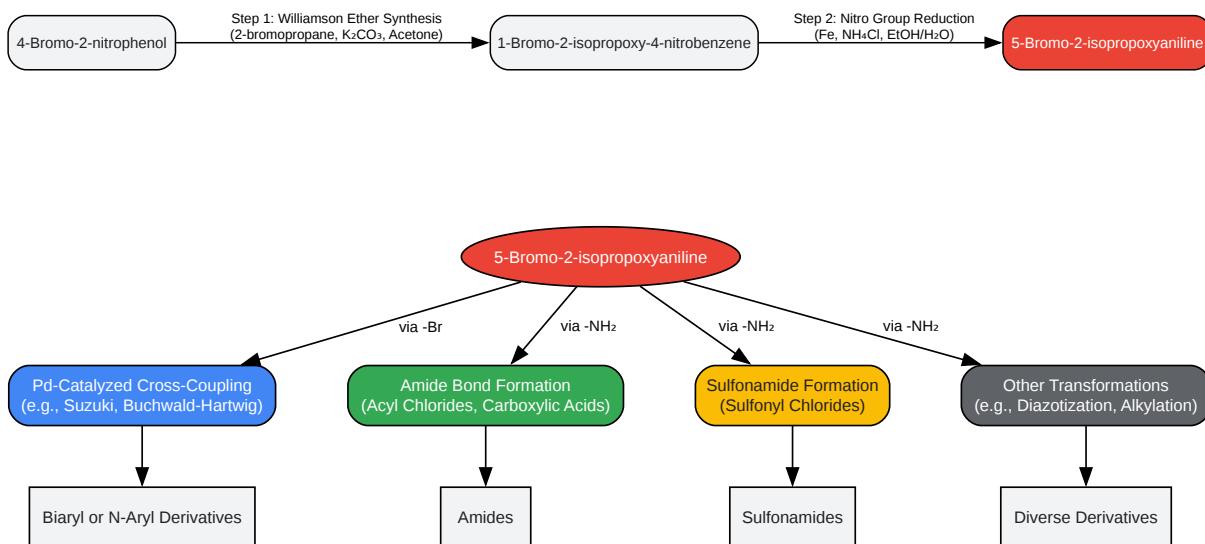
- <sup>1</sup>H NMR (Proton NMR): The spectrum is expected to show a doublet around 1.3 ppm (6H) for the two methyl groups of the isopropoxy moiety and a septet around 4.5 ppm (1H) for the methine proton. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. A broad singlet, corresponding to the -NH<sub>2</sub> protons, would also be present, and its chemical shift would be solvent-dependent.
- <sup>13</sup>C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. The isopropoxy group would be represented by two signals: one around 22 ppm for the methyl carbons and another around 71 ppm for the methine carbon. The aromatic region would display six signals, with the carbons directly attached to bromine, oxygen, and nitrogen showing characteristic shifts.
- IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm<sup>-1</sup> region), C-H stretching (aromatic and aliphatic), C-O-C stretching for the ether linkage (around 1200-1000 cm<sup>-1</sup>), and a C-Br stretching band in the fingerprint region (typically below 600 cm<sup>-1</sup>).
- Mass Spectrometry (MS): High-resolution mass spectrometry would show a characteristic isotopic pattern for the molecular ion [M]<sup>+</sup> due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio). Predicted collision cross-section (CCS) values for various adducts, such as [M+H]<sup>+</sup> at 142.8 Å<sup>2</sup>, have been calculated and can aid in identification.<sup>[4]</sup>

## Part 2: Synthesis and Manufacturing Workflow

As a building block, an efficient and scalable synthetic route to **5-Bromo-2-isopropoxyaniline** is critical. While multiple pathways are conceivable, a robust three-step synthesis starting from commercially available 4-bromo-2-nitrophenol is proposed below. This approach leverages two

fundamental and reliable transformations in organic chemistry: the Williamson ether synthesis and the reduction of an aromatic nitro group.

## Proposed Synthetic Pathway



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## Sources

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